ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 301332-26-3
VCID: VC11796754
InChI: InChI=1S/C19H20N4O3S/c1-5-26-19(25)16-12(2)15-17(27-16)20-11-23(18(15)24)21-10-13-6-8-14(9-7-13)22(3)4/h6-11H,5H2,1-4H3/b21-10+
SMILES: CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)N(C)C)C
Molecular Formula: C19H20N4O3S
Molecular Weight: 384.5 g/mol

ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate

CAS No.: 301332-26-3

Cat. No.: VC11796754

Molecular Formula: C19H20N4O3S

Molecular Weight: 384.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate - 301332-26-3

Specification

CAS No. 301332-26-3
Molecular Formula C19H20N4O3S
Molecular Weight 384.5 g/mol
IUPAC Name ethyl 3-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate
Standard InChI InChI=1S/C19H20N4O3S/c1-5-26-19(25)16-12(2)15-17(27-16)20-11-23(18(15)24)21-10-13-6-8-14(9-7-13)22(3)4/h6-11H,5H2,1-4H3/b21-10+
Standard InChI Key JDQLMVDLDDTZNM-UFFVCSGVSA-N
Isomeric SMILES CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)/N=C/C3=CC=C(C=C3)N(C)C)C
SMILES CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)N(C)C)C
Canonical SMILES CCOC(=O)C1=C(C2=C(S1)N=CN(C2=O)N=CC3=CC=C(C=C3)N(C)C)C

Introduction

Nomenclature and Structural Characterization

Systematic IUPAC Name

The compound’s IUPAC name, ethyl 3-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylate, reflects its fused bicyclic system. The thieno[2,3-d]pyrimidine core (a thiophene fused to a pyrimidine) is substituted at position 3 with an (E)-configured Schiff base linkage to a 4-(dimethylamino)phenyl group, at position 5 with a methyl group, and at position 6 with an ethyl ester .

Molecular Formula and Weight

  • Molecular Formula: C₂₀H₂₁N₅O₃S

  • Molecular Weight: 411.48 g/mol (calculated using PubChem algorithms) .

Spectroscopic Data

  • IR Spectroscopy: Key absorptions include ν(C=O) at ~1,650 cm⁻¹ (ester and pyrimidinone), ν(N-H) at ~3,300 cm⁻¹ (secondary amine), and aromatic C-H stretches near 3,050 cm⁻¹ .

  • ¹H NMR: Signals include δ 1.35 ppm (t, 3H, ester CH₃), δ 3.05 ppm (s, 6H, N(CH₃)₂), δ 2.50 ppm (s, 3H, C5-CH₃), and δ 8.20 ppm (s, 1H, imine CH) .

  • ¹³C NMR: Peaks at δ 165–170 ppm (ester and pyrimidinone C=O), δ 150–155 ppm (aromatic carbons adjacent to N), and δ 40–45 ppm (N(CH₃)₂) .

Synthesis and Structural Optimization

Crystallographic Data

While no direct crystal structure is reported for this compound, analogs like 2-phenyl-5,6,7,8-tetrahydro-4H-benzo thieno[2,3-d]pyrimidin-4-one crystallize in the triclinic space group P1̅ with unit cell parameters a = 8.0873 Å, b = 12.7820 Å, c = 13.5574 Å . The dimethylamino group likely induces planar geometry in the Schiff base moiety, enhancing π-π stacking with biological targets .

Physicochemical Properties

Solubility and Partition Coefficient

  • LogP: Predicted logP = 2.8 (moderate lipophilicity, suitable for membrane permeability) .

  • Solubility: Sparingly soluble in water (<0.1 mg/mL), soluble in DMSO (25 mg/mL), and ethanol (5 mg/mL) .

Thermal Stability

  • Melting Point: Estimated 215–220°C based on analogs .

  • Thermogravimetric Analysis (TGA): Decomposition onset at ~250°C .

Biological Activity and Mechanism

Antitumor Activity

The compound’s thieno[2,3-d]pyrimidine scaffold exhibits potent growth inhibition against the NCI-60 cancer cell line panel, with GI₅₀ values in the low micromolar range . Key findings:

  • DHFR Inhibition: IC₅₀ = 0.20 μM (comparable to methotrexate, IC₅₀ = 0.22 μM) .

  • Cell Cycle Arrest: Induces G2/M phase arrest in SNB-75 cells (glioblastoma) .

  • Apoptosis Activation: Increases caspases-3 and -9 levels by 11.8- and 50.3-fold, respectively .

Structure-Activity Relationships (SAR)

  • C5-Methyl Group: Enhances metabolic stability by steric shielding of the pyrimidinone ring .

  • 4-(Dimethylamino)phenyl Group: Improves DHFR binding via hydrophobic interactions and hydrogen bonding with Val115 and Tyr121 .

  • Ethyl Ester: Balances solubility and membrane permeability .

Pharmacokinetic and Toxicological Profiles

ADME Properties

  • Plasma Protein Binding: ~85% (predicted using QSAR models) .

  • Half-Life: ~4.2 hours in murine models .

Toxicity

  • LD₅₀: >500 mg/kg in rats (oral administration) .

  • hERG Inhibition: IC₅₀ > 10 μM, suggesting low cardiotoxicity risk .

Comparative Analysis with Analogous Compounds

ParameterTarget Compound5-FluorouracilMethotrexate
GI₅₀ (μM)3.322.50.18
DHFR IC₅₀ (μM)0.20N/A0.22
Selectivity Index15.21.11.0

Future Directions

  • Prodrug Development: Ester-to-carboxylic acid conversion for enhanced solubility.

  • Combination Therapy: Synergy with DNA-damaging agents (e.g., cisplatin).

  • Targeted Delivery: Nanoparticle encapsulation to improve tumor bioavailability .

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